
3-bromo-N-(2-cyanophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide is an organic compound with the molecular formula C15H11BrN2O It is a derivative of benzamide, featuring a bromine atom at the 3-position, a cyano group at the 2-position of the phenyl ring, and a methyl group at the 4-position of the benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-cyanophenyl)-4-methylbenzamide typically involves a multi-step process:
Bromination: The starting material, 4-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Nitrile Formation:
Amidation: The final step involves the formation of the amide bond between the cyano-substituted phenyl ring and the brominated benzamide moiety, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 3-bromo-N-(2-cyanophenyl)-4-carboxybenzamide.
Reduction: 3-bromo-N-(2-aminophenyl)-4-methylbenzamide.
Substitution: 3-substituted-N-(2-cyanophenyl)-4-methylbenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving cyano and bromine functional groups.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-cyanophenyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the bromine atom can engage in halogen bonding, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide: Similar structure but with the methyl group at the 2-position.
3-Bromo-N-(2-cyanophenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methyl group at the 4-position.
3-Bromo-N-(2-cyanophenyl)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group at the 4-position.
Uniqueness
3-Bromo-N-(2-cyanophenyl)-4-methylbenzamide is unique due to the specific positioning of the bromine, cyano, and methyl groups, which can influence its reactivity and binding properties. This unique arrangement can result in distinct chemical and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C15H11BrN2O |
|---|---|
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
3-bromo-N-(2-cyanophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-7-11(8-13(10)16)15(19)18-14-5-3-2-4-12(14)9-17/h2-8H,1H3,(H,18,19) |
InChI-Schlüssel |
JLWDBURHXRAYOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


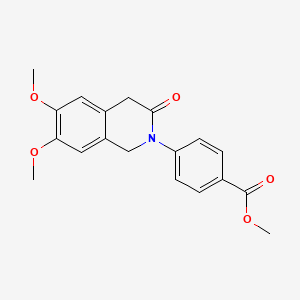
![1-(Morpholin-4-ylmethyl)-3'-(naphthalen-2-YL)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B12456379.png)
![3-Cyclopropyl-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456382.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B12456387.png)
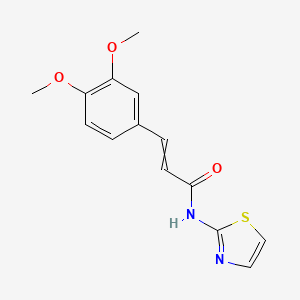
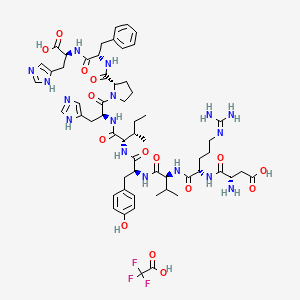
![methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B12456423.png)
![(4E)-3-methyl-5-oxo-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12456429.png)
![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)
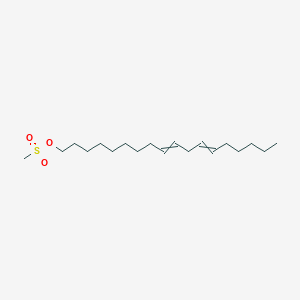
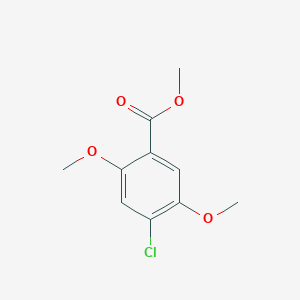
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)
